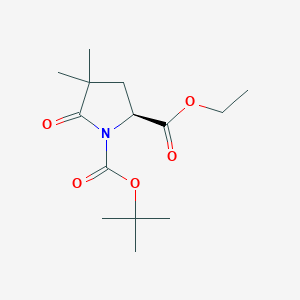

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate, or (S)-BEDOP for short, is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a range of experiments, from biochemical and physiological studies to drug development and pharmaceutical research.

Applications De Recherche Scientifique

Biodegradation and Environmental Fate

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate is chemically related to ethers like ethyl tert-butyl ether (ETBE). Research in this domain primarily focuses on the biodegradation and environmental fate of ETBE, a gasoline oxygenate, in soil and groundwater. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source, or through cometabolism with alkanes, have been identified. The degradation process involves several intermediate compounds and is influenced by the presence of other contaminants which may either inhibit or promote the biodegradation of ETBE (Thornton et al., 2020).

Microbial Degradation

Similar to ETBE, the fate of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface is a significant area of study. The biodegradation under various redox conditions, pathways, and the role of specific microbes and enzymes have been explored in detail. TBA often appears as an accumulating intermediate in the microbial degradation of MTBE and ETBE. This research provides insights into the environmental behavior of similar compounds and highlights the challenges and potential strategies for remediation (Schmidt et al., 2004).

Synthetic Applications

The compound is also related to tert-butyl ethers, which are significant in various synthetic applications. The review of synthetic routes for compounds like vandetanib emphasizes the utility of tert-butyl ethers in complex organic syntheses. These routes often involve multiple steps including substitution, deprotection, and cyclization, indicating the potential relevance of (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate in similar synthetic contexts (Mi, 2015).

Environmental Occurrence and Toxicity of Similar Compounds

Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate, sheds light on their environmental occurrence, human exposure, and toxicity. Studies have detected SPAs in various environmental matrices and human tissues, with concerns about their potential hepatic toxicity, endocrine disruption, and carcinogenicity. This research underscores the importance of understanding the environmental and health impacts of chemical compounds structurally related to (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate (Liu & Mabury, 2020).

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-7-19-10(16)9-8-14(5,6)11(17)15(9)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGULJENYZHSGAY-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)

![(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)

![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2369645.png)

![3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369647.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)

![2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone](/img/structure/B2369649.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)

![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)